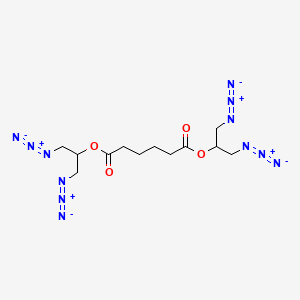
Bis(1,3-diazidopropan-2-yl) hexanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(1,3-diazidopropan-2-yl) hexanedioate is a chemical compound with the molecular formula C12H18N12O4 It is known for its unique structure, which includes azide groups and ester functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,3-diazidopropan-2-yl) hexanedioate typically involves the reaction of hexanedioic acid with 1,3-diazidopropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
化学反应分析
Types of Reactions
Bis(1,3-diazidopropan-2-yl) hexanedioate can undergo various chemical reactions, including:
Oxidation: The azide groups can be oxidized to form different nitrogen-containing compounds.
Reduction: Reduction of the azide groups can lead to the formation of amines.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitrogen oxides, while reduction may produce amines.
科学研究应用
Bis(1,3-diazidopropan-2-yl) hexanedioate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a labeling reagent.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
作用机制
The mechanism of action of Bis(1,3-diazidopropan-2-yl) hexanedioate involves its interaction with molecular targets through its azide and ester groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The molecular pathways involved may include the formation of reactive intermediates and the subsequent reactions with target molecules.
相似化合物的比较
Similar Compounds
Diisopropyl adipate: Another ester compound with similar structural features but different functional groups.
Hexanedioic acid derivatives: Compounds with similar backbone structures but varying functional groups.
Uniqueness
Bis(1,3-diazidopropan-2-yl) hexanedioate is unique due to its combination of azide and ester functionalities, which confer specific reactivity and potential applications that are distinct from other similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile compound in scientific research.
属性
CAS 编号 |
81397-63-9 |
|---|---|
分子式 |
C12H18N12O4 |
分子量 |
394.35 g/mol |
IUPAC 名称 |
bis(1,3-diazidopropan-2-yl) hexanedioate |
InChI |
InChI=1S/C12H18N12O4/c13-21-17-5-9(6-18-22-14)27-11(25)3-1-2-4-12(26)28-10(7-19-23-15)8-20-24-16/h9-10H,1-8H2 |
InChI 键 |
CYPRSKJNHFOJOI-UHFFFAOYSA-N |
规范 SMILES |
C(CCC(=O)OC(CN=[N+]=[N-])CN=[N+]=[N-])CC(=O)OC(CN=[N+]=[N-])CN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


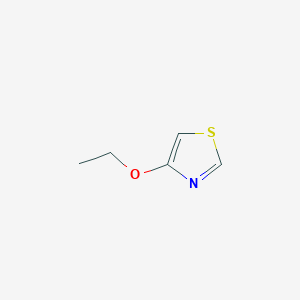
![Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine](/img/structure/B14430158.png)
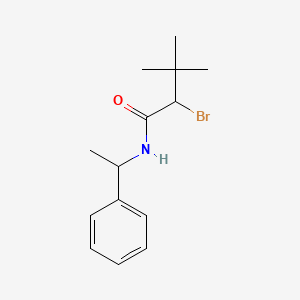
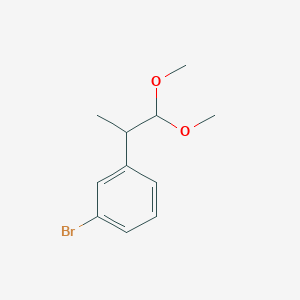
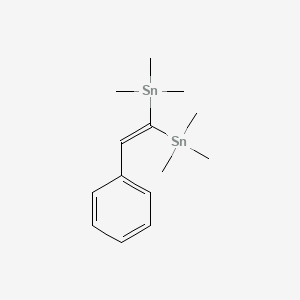
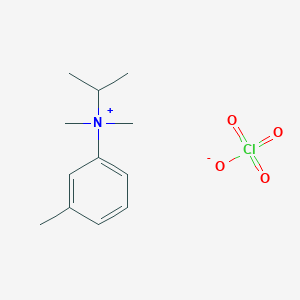
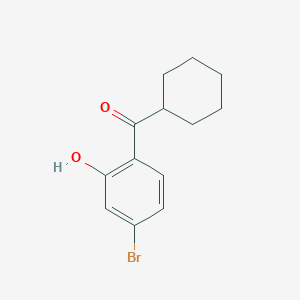
![1-[(2-Bromoprop-2-EN-1-YL)oxy]butane](/img/structure/B14430227.png)
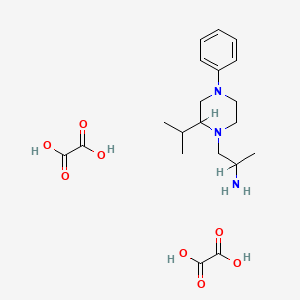
![Diethyl [4-(trichlorosilyl)butyl]propanedioate](/img/structure/B14430234.png)
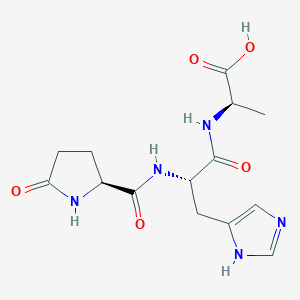
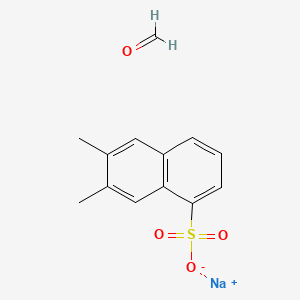
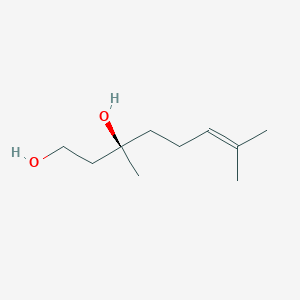
![N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine](/img/structure/B14430243.png)
